molecular formula C23H17ClN2O3 B11526035 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11526035
M. Wt: 404.8 g/mol
InChI Key: IRCJQGYIPRZHFF-XUTLUUPISA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Chlorophenyl and Methylphenyl Groups: These groups can be introduced via Friedel-Crafts acylation reactions, where the aromatic rings are acylated using appropriate acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydroxylation and Carbonylation: The hydroxyl and carbonyl groups can be introduced through selective oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: HNO₃, Br₂, FeCl₃

Major Products

    Oxidation: Conversion of hydroxyl to carbonyl groups

    Reduction: Conversion of carbonyl to hydroxyl groups

    Substitution: Introduction of nitro or halogen groups on the aromatic rings

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. The presence of the pyridine and pyrrole rings suggests possible interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological pathways, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. Generally, compounds with pyridine and pyrrole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrole
  • 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-thione

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure may confer distinct biological activities and reactivity patterns compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H17ClN2O3/c1-14-5-7-16(8-6-14)21(27)19-20(15-9-11-17(24)12-10-15)26(23(29)22(19)28)18-4-2-3-13-25-18/h2-13,20,27H,1H3/b21-19+

InChI Key

IRCJQGYIPRZHFF-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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